Zmhox1a protein - 148590-42-5

Zmhox1a protein

Catalog Number: EVT-1516946
CAS Number: 148590-42-5
Molecular Formula: C9H13NO2S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The Zmhox1a protein is derived from the Zmhox1a gene, which has been identified in several model organisms. Its expression patterns and functional roles have been investigated through various molecular biology techniques, including gene knockout studies and overexpression analyses.

Classification

Zmhox1a belongs to the class of homeodomain-containing proteins, characterized by a conserved DNA-binding domain known as the homeobox. This classification places it within a larger group of transcription factors that are crucial for embryonic development and organogenesis.

Synthesis Analysis

Methods

The synthesis of Zmhox1a protein can be analyzed using several methods, including:

  • In vitro transcription and translation systems: These systems utilize mRNA transcribed from the Zmhox1a gene to produce the protein in a controlled laboratory environment.
  • Cell-free systems: Such as reticulocyte lysate or wheat germ extract, which can efficiently synthesize proteins without living cells.
  • Eukaryotic expression systems: Utilizing plasmids containing the Zmhox1a coding sequence inserted into host cells (e.g., yeast or mammalian cells) to produce the protein in vivo.

Technical Details

The use of techniques like polymerase chain reaction (PCR) allows for amplification of the Zmhox1a gene, followed by cloning into expression vectors. These vectors often contain promoter sequences that drive high-level expression in host cells. Subsequent purification of the synthesized protein can be achieved through affinity chromatography or other purification methods.

Molecular Structure Analysis

Structure

The molecular structure of Zmhox1a protein includes a homeodomain that facilitates its binding to specific DNA sequences. The homeodomain typically consists of approximately 60 amino acids forming three alpha helices, which are critical for its function as a transcription factor.

Data

Structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the spatial arrangement of atoms within the protein. These studies reveal how Zmhox1a interacts with DNA and other proteins.

Chemical Reactions Analysis

Reactions

Zmhox1a protein participates in various biochemical reactions primarily related to transcriptional regulation. It binds to specific DNA sequences to activate or repress target genes involved in developmental processes.

Technical Details

The binding affinity and specificity can be studied using electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) assays. These techniques allow researchers to investigate how Zmhox1a influences gene expression by altering chromatin structure or recruiting co-factors necessary for transcriptional activation or repression.

Mechanism of Action

Process

Zmhox1a functions as a transcription factor that modulates gene expression by binding to regulatory regions of target genes. The mechanism involves:

  • Binding to DNA: The homeodomain interacts with specific motifs within the promoter regions of target genes.
  • Recruitment of co-factors: Zmhox1a recruits other proteins that facilitate chromatin remodeling or interact with RNA polymerase II to initiate transcription.
  • Regulation of developmental processes: By influencing the expression levels of key developmental genes, Zmhox1a plays a crucial role in processes such as cell differentiation and organ formation.

Data

Studies using reporter assays have quantified the effects of Zmhox1a on target gene expression, demonstrating its role in activating or repressing transcription based on cellular context.

Physical and Chemical Properties Analysis

Physical Properties

Zmhox1a protein exhibits characteristics typical of homeodomain proteins, including stability under physiological conditions and solubility in aqueous environments. Its molecular weight typically ranges from 30 to 40 kDa, depending on post-translational modifications.

Chemical Properties

The chemical properties include:

  • Isoelectric point: Determined by the amino acid composition, influencing its solubility at different pH levels.
  • Stability: Affected by factors such as temperature and ionic strength, which can impact its functional conformation.

Relevant data on these properties can be obtained through computational modeling and empirical measurements using techniques like circular dichroism spectroscopy.

Applications

Zmhox1a protein has several scientific applications:

  • Developmental biology research: Understanding its role in embryonic development helps elucidate mechanisms underlying congenital disorders.
  • Gene therapy: Targeting pathways regulated by Zmhox1a could provide therapeutic strategies for diseases linked to dysregulated gene expression.
  • Synthetic biology: Engineering Zmhox1a into synthetic circuits allows for precise control over gene expression in engineered organisms.
Gene Discovery and Molecular Characterization of Zmhox1a

Genomic Localization and Phylogenetic Classification

Zmhox1a (Zea mays homeobox 1a) was identified as a novel maize homeobox gene through screening a λgt11 expression library with the Shrunken promoter’s 26 bp feedback control element [4]. The gene resides on the long arm of chromosome 8 and encodes a 719-amino acid polypeptide with a predicted molecular weight of 112–115 kDa [4] [1]. Its homeodomain (HD) shares limited sequence similarity with canonical plant homeobox classes like KNOX or BEL, forming a distinct clade in phylogenetic analyses (Table 1) [5] [6].

Table 1: Genomic and Structural Features of Zmhox1a

FeatureDetail
Chromosomal locationChromosome 8 (long arm)
Transcript size3.1 kb
Protein length719 amino acids
Molecular weight112–115 kDa
Homeodomain typeNon-KNOX/BEL; unique class
Key domainsHomeodomain, acidic central region, nuclear localization signal (NLS)
DNA-binding specificityThree sites flanking TATA-box of Shrunken promoter

The Zmhox1a homeodomain contains two small introns at positions conserved in metazoan homeobox gene clusters, suggesting an ancient evolutionary origin [3] [8]. The protein includes a nuclear localization signal (NLS) and a highly acidic central domain, consistent with its function as a transcriptional activator [4]. DNA-binding assays confirm its specific interaction with three sites surrounding the TATA box of the Shrunken promoter, mediated by helix 3 of the homeodomain [4] [8].

Transcript Variants and Splicing Patterns

Zmhox1a exhibits complex transcript diversity through alternative splicing and alternative promoter usage:

  • Distal untranslated exons: The transcription start site (TSS) is located far upstream of the coding region. Two non-coding exons (Exon 1 and 2) splice alternatively to either:
  • The Zmhox1a coding exons (Exon 3–7), producing the full-length homeodomain protein.
  • An internal open reading frame (ORF) within Intron 2, encoding Trap (Transposon-associated protein), a 72 kDa protein homologous to the C-terminus of Mutator transposase [3] [8].
  • ΔZmhox1a variant: Skipping of Exon 3 generates an N-terminally truncated isoform lacking the translation start codon, potentially acting as a regulatory dominant-negative form [3].

Table 2: Zmhox1a Transcript Variants and Functional Consequences

VariantSplicing PatternProtein ProductFunction
Full-length Zmhox1aExon1–Exon2–Exon3–Exon4–Exon5–Exon6–Exon7719-aa homeodomain proteinTranscriptional activation
TrapExon1–Exon2–Trap ORF72-kDa transposase fragmentUnknown (transposon-related)
ΔZmhox1aExon1–Exon2–Exon4–Exon5–Exon6–Exon7Truncated homeodomain proteinPutative regulatory role (distinct from full-length)

Splice site selection is governed by conserved cis-elements: UA-rich motifs at the Zmhox1a acceptor site and UG-rich motifs at the Trap acceptor site fine-tune alternative splicing [8]. This partitioning allows a single promoter to regulate two functionally unrelated proteins—a homeodomain transcription factor and a transposase-derived peptide—highlighting a unique mechanism for genomic economy [3].

Promoter Architecture and Regulatory Elements

The Zmhox1a promoter spans an unusually large genomic region (>5 kb) with key regulatory features:

  • Distal transcription initiation: The TSS is localized several kilobases upstream of the Zmhox1a coding start codon, separated by a large intron (Intron 2) harboring the Trap ORF [3] [8].
  • Conserved splice acceptor motifs: The alternative splicing of Exon 2 to either Zmhox1a or Trap coding sequences depends on two conserved regulatory elements:
  • A UA-rich element preceding the Zmhox1a splice acceptor.
  • A UG-rich element upstream of the Trap splice acceptor [8].
  • Core promoter elements: Bioinformatic analyses reveal canonical TATA-box and CAAT-box elements near the TSS, though functional validation is pending [10].
  • Cis-regulatory divergence: Comparative genomics indicates that cis-acting mutations in promoter motifs (e.g., TFBS disruptions) drive differential transcriptional output between orthologous regulatory elements more strongly than trans-acting factors [10].

In transgenic tobacco, ectopic Zmhox1a expression under the cauliflower mosaic virus (CaMV) 35S promoter induces dwarfism, adventitious shoot formation, and floral homeotic transformations (e.g., petaloid stamens), confirming its role in meristematic cell identity and developmental programming [1]. This underscores the functional conservation of its regulatory architecture despite the absence of endogenous Trap homologs in tobacco [1] [8].

Properties

CAS Number

148590-42-5

Product Name

Zmhox1a protein

Molecular Formula

C9H13NO2S2

Synonyms

Zmhox1a protein

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